

# Spectroscopic Data of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 5-Bromo-2-methoxy-3-nitropyridine |
| Cat. No.:      | B130787                           |

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **5-Bromo-2-methoxy-3-nitropyridine**, a key intermediate in pharmaceutical and agrochemical research.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this compound. While experimental spectroscopic data for this specific molecule is not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction: The Structural Significance of 5-Bromo-2-methoxy-3-nitropyridine

**5-Bromo-2-methoxy-3-nitropyridine** is a highly functionalized pyridine ring, making it a versatile building block in organic synthesis. The interplay of the bromo, methoxy, and nitro substituents creates a unique electronic environment that dictates its reactivity and spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

## Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **5-Bromo-2-methoxy-3-nitropyridine**, the

expected molecular weight is 233.02 g/mol for the most common isotopes ( $^{12}\text{C}$ ,  $^1\text{H}$ ,  $^{14}\text{N}$ ,  $^{16}\text{O}$ ,  $^{79}\text{Br}$ ).

#### Experimental Data:

Electrospray ionization (ESI) in positive ion mode is a common method for analyzing polar molecules like the target compound. In this technique, the molecule is protonated to form a pseudomolecular ion  $[\text{M}+\text{H}]^+$ . Experimental data shows a mass-to-charge ratio (m/z) of 233.0 for the  $[\text{M}+\text{H}]^+$  ion of **5-Bromo-2-methoxy-3-nitropyridine**, which confirms its molecular weight.[\[2\]](#)

| Ion                                                            | Predicted m/z | Observed m/z              |
|----------------------------------------------------------------|---------------|---------------------------|
| $[\text{C}_6\text{H}_5^{79}\text{BrN}_2\text{O}_3+\text{H}]^+$ | 232.95        | 233.0 <a href="#">[2]</a> |
| $[\text{C}_6\text{H}_5^{81}\text{BrN}_2\text{O}_3+\text{H}]^+$ | 234.95        | -                         |

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion, providing a definitive signature for the presence of a single bromine atom.

## Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **5-Bromo-2-methoxy-3-nitropyridine** in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

- Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-400 amu).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **5-Bromo-2-methoxy-3-nitropyridine** is predicted to show two signals in the aromatic region and one signal for the methoxy group. The predictions are based on the analysis of its structural analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, which has a reported  $^1\text{H}$  NMR spectrum.[3][4]

| Proton            | Predicted      |              |             |                                                                                                                                                                               |
|-------------------|----------------|--------------|-------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                   | Chemical Shift | Multiplicity | Integration | Rationale                                                                                                                                                                     |
| H-6               | ~8.4           | d            | 1H          | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most downfield aromatic proton. It will appear as a doublet due to coupling with H-4. |
| H-4               | ~7.9           | d            | 1H          | The proton at the 4-position is ortho to the electron-withdrawing nitro group and will be shifted downfield. It will appear as a doublet due to coupling with H-6.            |
| -OCH <sub>3</sub> | ~4.0           | s            | 3H          | The methoxy protons are deshielded by the adjacent oxygen atom and will appear as a singlet.                                                                                  |

Note: Predictions are for a spectrum recorded in  $\text{CDCl}_3$ . Solvent effects can cause shifts in the observed values.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring, with data from 5-Bromo-2-methoxy-4-methyl-3-nitropyridine serving as a reference.[\[3\]](#)

| Carbon          | Predicted Chemical Shift ( $\delta$ , ppm) | Rationale                                                                                                                                |
|-----------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| C-2             | ~160                                       | This carbon is attached to the electronegative oxygen of the methoxy group and the ring nitrogen, causing a significant downfield shift. |
| C-6             | ~145                                       | This carbon is adjacent to the ring nitrogen and is expected to be downfield.                                                            |
| C-4             | ~120                                       | This carbon is influenced by the bromo and nitro groups.                                                                                 |
| C-5             | ~115                                       | The carbon bearing the bromine atom is expected in this region.                                                                          |
| C-3             | ~140                                       | The carbon attached to the electron-withdrawing nitro group will be significantly deshielded.                                            |
| $-\text{OCH}_3$ | ~55                                        | The methoxy carbon is shielded compared to the aromatic carbons.                                                                         |

Note: Predictions are for a spectrum recorded in  $\text{CDCl}_3$ .

## Experimental Protocol for NMR Spectroscopy

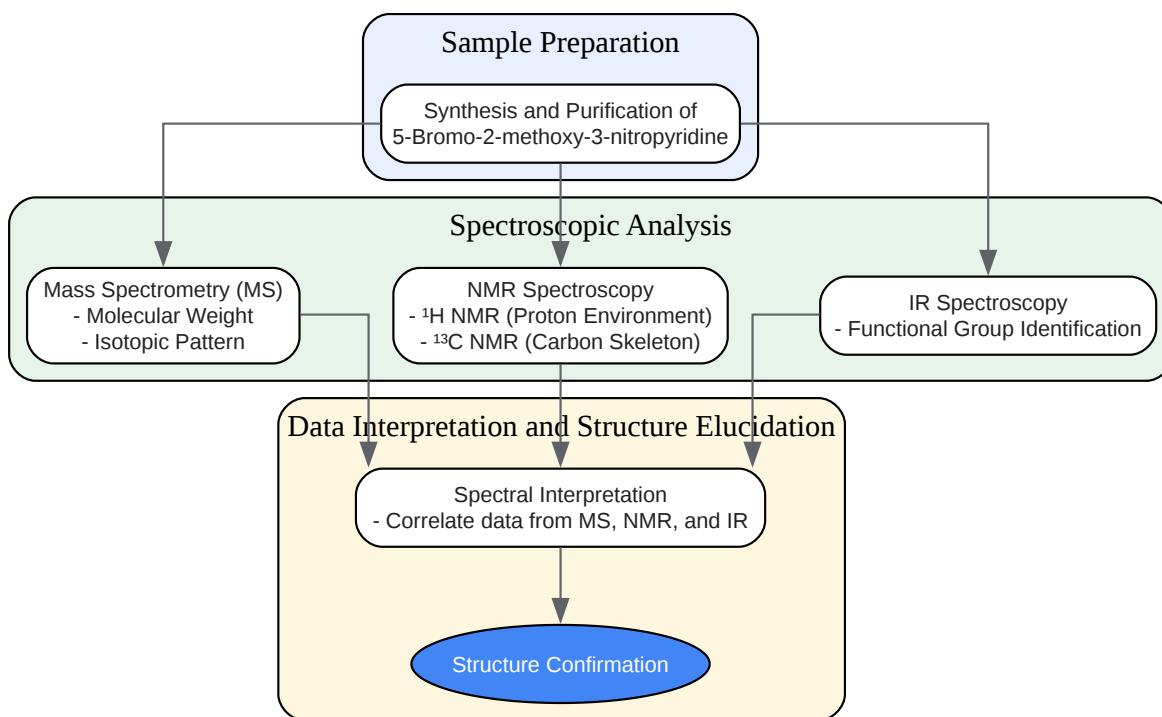
- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-methoxy-3-nitropyridine** in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the sample.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Predicted IR Spectrum

The IR spectrum of **5-Bromo-2-methoxy-3-nitropyridine** is expected to show characteristic absorption bands for the nitro group, the C-O bond of the methoxy group, the aromatic ring, and the C-Br bond. The predictions are supported by the IR data of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.[3]


| Functional Group    | Predicted Absorption Range (cm <sup>-1</sup> ) | Vibration Mode                      |
|---------------------|------------------------------------------------|-------------------------------------|
| Aromatic C-H        | 3100-3000                                      | Stretching                          |
| C-H (methoxy)       | 2950-2850                                      | Stretching                          |
| C=N, C=C (aromatic) | 1600-1450                                      | Stretching                          |
| NO <sub>2</sub>     | 1550-1500 and 1360-1320                        | Asymmetric and Symmetric Stretching |
| C-O (methoxy)       | 1250-1200                                      | Asymmetric Stretching               |
| C-Br                | 700-600                                        | Stretching                          |

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of **5-Bromo-2-methoxy-3-nitropyridine** with dry potassium bromide (KBr) in a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **5-Bromo-2-methoxy-3-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-Bromo-2-methoxy-3-nitropyridine**.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for **5-Bromo-2-methoxy-3-nitropyridine**. The mass spectrometry data confirms the molecular weight and the presence of bromine. The predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra, based on sound spectroscopic principles and data from a close structural analogue, offer a reliable framework for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers working with this and similar compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130787#spectroscopic-data-of-5-bromo-2-methoxy-3-nitropyridine-nmr-ir-ms>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)